molecular formula C14H13ClO B139797 1-(Benzyloxy)-3-(chloromethyl)benzene CAS No. 24033-03-2

1-(Benzyloxy)-3-(chloromethyl)benzene

Cat. No. B139797
CAS RN: 24033-03-2
M. Wt: 232.7 g/mol
InChI Key: MKXVKELDRLNWGV-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-3-(chloromethyl)benzene” is a chemical compound1. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

There isn’t specific information available on the synthesis of “1-(Benzyloxy)-3-(chloromethyl)benzene”. However, a general method of preparing phenol involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC2.



Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-3-(chloromethyl)benzene” is not explicitly available. However, similar compounds such as “1-chloro-3-(chloromethyl)benzene” have a molecular weight of 161.0293.



Chemical Reactions Analysis

Specific chemical reactions involving “1-(Benzyloxy)-3-(chloromethyl)benzene” are not readily available. However, benzene derivatives generally undergo nucleophilic substitution reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzyloxy)-3-(chloromethyl)benzene” are not explicitly available. However, benzene, a related compound, is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma4.


Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their significant role in supramolecular chemistry due to their simple structure and self-assembly behavior into nanometer-sized structures. These properties are exploited in nanotechnology, polymer processing, and biomedical applications. BTAs' ability to form one-dimensional rod-like structures stabilized by H-bonding and their multivalent nature are particularly valuable for creating complex, functional supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

Specific safety and hazard information for “1-(Benzyloxy)-3-(chloromethyl)benzene” is not readily available. However, benzyl chloride, a related compound, is classified as an extremely hazardous substance5.


Future Directions

There isn’t specific information available on the future directions of “1-(Benzyloxy)-3-(chloromethyl)benzene”. However, benzene and its derivatives are fundamental compounds used in the manufacturing of various plastics, resins, synthetic fibers, rubber lubricants, dyes, detergents, drugs, and pesticides4.


Please note that this information is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

1-(chloromethyl)-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXVKELDRLNWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524750
Record name 1-(Benzyloxy)-3-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-(chloromethyl)benzene

CAS RN

24033-03-2
Record name 1-(Benzyloxy)-3-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)benzyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-benzyloxybenzyl alcohol (3.0 g, 14.0 mmol) in dichloromethane (30 mL) was added methanesulfonyl chloride (1.39 mL, 16.8 mmol) and triethylamine (2.34 mL, 16.8 mmol) on an ice bath, and the solution was stirred overnight. The reaction solution was diluted with dichloromethane, washed with aqueous solution of 5% sodium bicarbonate, and then, dried over anhydrous magnesium sulfate. The solvent was evaporated, then, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and 1-benzyloxy-3-chloromethyl-benzene (2.2 g, 67%) was obtained as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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